molecular formula C11H11ClO B2569090 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one CAS No. 150322-69-3

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one

Cat. No.: B2569090
CAS No.: 150322-69-3
M. Wt: 194.66
InChI Key: CAXVRUHWRJPHLX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Cyclopropanation

In the realm of organic synthesis, 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one demonstrates utility through its involvement in Palladium(II)-catalyzed cyclopropanation processes. Tomilov et al. (1990) highlighted the efficiency of this compound in producing high yields of cyclopropane derivatives when reacted with diazomethane in the presence of bis(benzonitrile)palladium dichloride, showcasing its role in synthesizing structurally complex molecules Tomilov et al., 1990.

Optical Data Storage Applications

The compound's derivatives have been explored for potential applications in optical data storage. Luchita et al. (2011) investigated a diarylethene-fluorene derivative, revealing its efficient reversible photochromic transformation and high quantum yield for cyclization, which points to its suitability for optical data storage uses Luchita et al., 2011.

Facilitating Synthesis of Spirocyclopropane Anellated Heterocycles

The synthesis of spirocyclopropane anellated heterocycles is another area where this compound finds application. Meijere et al. (1989) described how this compound reacts with various bidentate nucleophiles under phase transfer catalysis, leading to the formation of several heterocyclic carboxylates, thus underscoring its versatility in organic synthesis Meijere et al., 1989.

Photochemical Electron Transfer Reactions

The compound's participation in photochemical electron transfer reactions, as explored by Mattes and Farid (1986), demonstrates its reactivity under photoexcitation, leading to dimerizations and nucleophilic additions. This highlights its potential in photochemical studies and the synthesis of novel organic compounds Mattes & Farid, 1986.

Gold(I)-Catalyzed Ring Expansion

In the context of catalysis, this compound has been implicated in gold(I)-catalyzed ring expansion reactions. Sordo and Ardura (2008) provided theoretical insights into the mechanism of such reactions, suggesting conditions under which these transformations proceed most favorably, thus offering a pathway to novel cyclobutanone derivatives Sordo & Ardura, 2008.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVRUHWRJPHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 ml of anhydrous diethyl ether were added to 0.45 g (18.5 mmole) of metallic magnesium, and then a solution of 2.0 ml (15.4 mmole) of 2-chlorobenzyl bromide in 10 ml of diethyl ether was slowly added dropwise to the resulting mixture, whilst stirring; the mixture was then stirred at room temperature for one hour. The resulting solution was slowly added dropwise to a solution of 1.1 ml of cyclopropyl cyanide in 10 ml of diethyl ether over a period of 30 minutes, and then the mixture was stirred at room temperature for 2 hours. At the end of this time, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, and the mixture was stirred at room temperature for 15 minutes. 200 ml of ethyl acetate were then added to the reaction mixture, and the organic layer was separated, washed with water, with a saturated aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order, and dried over anhydrous sodium sulfate; the solvent was then removed by distillation under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography, using a 9:1 by volume mixture of toluene and ethyl acetate as the eluent, to give 2.0 g of the title compound as a colorless oil.
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0.45 g
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10 mL
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